N-(3-chloro-4-fluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, iodo, and methylsulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-4-fluoroaniline and 4-iodoaniline. These intermediates are then subjected to various reactions, including sulfonylation and amidation, to form the final product.
Sulfonylation: The reaction of 3-chloro-4-fluoroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine can yield the corresponding sulfonamide intermediate.
Amidation: The sulfonamide intermediate is then reacted with 4-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final glycinamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:
3-chloro-4-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
4-iodophenyl isocyanate: Utilized in the synthesis of various organic compounds.
4-fluorophenyl isothiocyanate: Employed in the preparation of Schiff bases and other derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFIN2O3S/c1-24(22,23)20(12-5-2-10(18)3-6-12)9-15(21)19-11-4-7-14(17)13(16)8-11/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSGYUMIYNMFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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